A Technical Guide to the Chemical Properties of L-Thyroxine Sodium x-hydrate for Research Professionals
A Technical Guide to the Chemical Properties of L-Thyroxine Sodium x-hydrate for Research Professionals
This document provides an in-depth overview of the chemical and physical properties of L-Thyroxine sodium x-hydrate, a synthetic thyroid hormone critical in research and pharmaceutical applications. It is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visualizations of its biological pathways and analytical workflows.
Core Chemical and Physical Properties
L-Thyroxine sodium x-hydrate is the sodium salt of the levo-isomer of thyroxine (T4). It is a critical compound for treating hypothyroidism and is used in research to induce hyperthyroidism in animal models.[1] The hydration state of the molecule can vary, which affects its molecular weight and other physical properties. Anhydrous levothyroxine sodium is known to be hygroscopic.[2] Proper storage in tight, light-resistant containers is essential.[3]
Quantitative data regarding the properties of L-Thyroxine sodium in its various hydrated forms are summarized below.
| Property | Data |
| Chemical Names | Levothyroxine Sodium, L-T4 Sodium, Monosodium L-thyroxine hydrate |
| CAS Number | 6106-07-6 (pentahydrate)[4][5], 55-03-8 (anhydrous)[2][3], 31178-59-3 (monohydrate)[2], 25416-65-3 (hydrate)[3] |
| Molecular Formula | C₁₅H₁₀I₄NNaO₄ (anhydrous)[2][6], C₁₅H₁₂I₄NNaO₅ (monohydrate)[7], C₁₅H₂₀I₄NNaO₉ (pentahydrate)[1] |
| Molecular Weight | 798.85 g/mol (anhydrous)[6][8], 816.87 g/mol (monohydrate)[7][9], 888.93 g/mol (pentahydrate)[1][5] |
| Appearance | Almost white or slightly colored, odorless, crystalline powder.[2][10] |
| Melting Point | 231-233 °C[4], 207-210 °C (decomposes)[5][11] |
| Solubility | Very slightly soluble in water (0.15 g/L at 25°C)[8][11]; slightly soluble in ethanol[2][8]; soluble in dilute solutions of alkali hydroxides and mineral acids.[2][8][10] Soluble in 4M NH₄OH in methanol (50 mg/mL).[5] |
| Storage Conditions | Store in a tightly closed container, protected from light[2], at -20°C for long-term stability.[5] |
| Stability | Stable under recommended storage conditions.[10] May develop a slight pink tinge on exposure to light.[10] The dehydration of the pentahydrate form can lead to chemical instability and oxidation.[12] |
| pKa Values | 2.2, 6.7, 10.1[13] |
| Specific Rotation | -5° to -6° (Test solution: 30 mg/mL in a 2:1 mixture of alcohol and 1N sodium hydroxide).[3] |
Mechanism of Action and Signaling Pathway
L-Thyroxine (T4) is a prohormone that requires conversion to the more biologically active triiodothyronine (T3) to exert its physiological effects.[4][14] This conversion is primarily carried out by deiodinase enzymes in peripheral tissues like the liver and kidneys.[4][15] T3 then enters the cell nucleus and binds to thyroid hormone receptors (TRs), which are attached to DNA.[16][17] This hormone-receptor complex activates the transcription of specific genes, leading to the synthesis of messenger RNA (mRNA) and subsequently, proteins that regulate a wide array of metabolic processes.[16][17] These processes are essential for normal growth, development, and the maturation of the central nervous system.[16]
Experimental Protocols for Analysis
The quantification of L-Thyroxine sodium in pharmaceutical formulations and biological matrices is critical due to its narrow therapeutic index.[18] High-Performance Liquid Chromatography (HPLC) is the most prevalent analytical method for its estimation, offering optimal separation and resolution.[19][20]
This protocol outlines a common methodology for the analysis of L-Thyroxine sodium in pharmaceutical tablets, adapted from multiple validated methods.[19][21]
1. Materials and Reagents:
-
L-Thyroxine Sodium Reference Standard (RS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid or Trifluoroacetic acid (TFA)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Pharmaceutical tablets for analysis
2. Standard and Sample Preparation:
-
Sample Diluent: Prepare a 0.01 M methanolic NaOH solution.[21] L-Thyroxine is sensitive, and this diluent helps maintain its stability.
-
Standard Stock Solution: Accurately weigh and dissolve L-Thyroxine Sodium RS in the sample diluent to achieve a known concentration (e.g., 200 µg/mL).[18]
-
Working Standard Solutions: Perform serial dilutions of the stock solution with the mobile phase or diluent to create a calibration curve over a relevant concentration range (e.g., 0.08-0.8 µg/mL for dissolution samples).[19]
-
Assay Preparation: Weigh and finely powder a number of tablets. Transfer an accurately weighed portion of the powder, equivalent to a specific amount of L-Thyroxine Sodium, into a suitable volumetric flask. Add the sample diluent, sonicate or mix to dissolve the active ingredient, and dilute to volume. Centrifuge or filter the solution to remove insoluble excipients before injection.[3]
3. Chromatographic Conditions:
-
The conditions for HPLC analysis can vary. A summary of typical parameters from published methods is provided in the table below. The selection of column, mobile phase, and detector wavelength is crucial for achieving desired sensitivity and separation from degradation products and excipients.[21]
| Parameter | Condition 1[21] | Condition 2[19] | Condition 3[18] |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | RP-18 (e.g., 125 x 4 mm, 5 µm) | HiQ sil NH₂ (Ion Exchange) |
| Mobile Phase | Acetonitrile : 0.1% TFA in water (gradient elution) | Methanol : 0.1% Phosphoric acid in water (70:30, v/v) | Acetonitrile : Acetate buffer pH 4.25 (55:45, v/v) |
| Flow Rate | 0.8 mL/min | 1.5 mL/min | 1.2 mL/min |
| Detection (UV) | 223 nm | 225 nm | 252 nm |
| Column Temp. | 25°C | Not specified | Ambient |
| Injection Vol. | Not specified | Not specified | 20 µL |
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Determine the concentration of L-Thyroxine in the sample preparation by interpolating its peak area from the linear regression of the calibration curve.
-
Calculate the amount of L-Thyroxine Sodium per tablet and assess for content uniformity and potency against pharmacopeial standards.
Dissolution testing is performed to ensure batch-to-batch quality and predict in vivo performance.
1. Apparatus:
-
USP Dissolution Apparatus 2 (Paddle).
2. Dissolution Medium:
-
The choice of medium is critical as L-Thyroxine solubility is pH-dependent.[22] Common media include:
3. Procedure:
-
Place one tablet in each dissolution vessel containing the pre-warmed medium (37°C).
-
Begin rotation of the paddle at a specified speed (e.g., 50 rpm).
-
Withdraw samples at predetermined time intervals (e.g., 10, 15, 30, 45, 60 minutes).
-
Analyze the withdrawn samples for L-Thyroxine concentration using a validated HPLC method as described above.
-
Plot the percentage of drug dissolved against time to generate a dissolution profile.
Standard Experimental Workflow
The following diagram illustrates a typical workflow for the quality control analysis of L-Thyroxine sodium in a pharmaceutical tablet formulation. This process ensures that the final product meets the required specifications for potency and purity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. digicollections.net [digicollections.net]
- 3. uspbpep.com [uspbpep.com]
- 4. Levothyroxine - Wikipedia [en.wikipedia.org]
- 5. synthetic (organic), ≥98% (HPLC), Thyroid hormone, powder | Sigma-Aldrich [sigmaaldrich.com]
- 6. Levothyroxine Sodium | C15H10I4NNaO4 | CID 23666112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Levothyroxine sodium hydrate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. Sodium levothyroxine | 25416-65-3 [chemicalbook.com]
- 9. Levothyroxine sodium monohydrate | C15H12I4NNaO5 | CID 23667619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. Levothyroxine sodium | CAS#:25416-65-3 | Chemsrc [chemsrc.com]
- 12. researchgate.net [researchgate.net]
- 13. An Investigation into the Influence of Experimental Conditions on In Vitro Drug Release from Immediate-Release Tablets of Levothyroxine Sodium and Its Relation to Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What Does Levothyroxine Do? Its Mechanism of Action Explained - GoodRx [goodrx.com]
- 15. What is the mechanism of Levothyroxine Sodium? [synapse.patsnap.com]
- 16. Levothyroxine Sodium (levothyroxine sodium) - Complete Medication Label Info, PA Forms, & Patient Education (2025) [prescriberpoint.com]
- 17. pfizermedical.com [pfizermedical.com]
- 18. Validated ion exchange HPLC method for the quantification of levothyroxine – a narrow therapeutic index drug – used for the treatment of hypothyroidism [pharmacia.pensoft.net]
- 19. researchgate.net [researchgate.net]
- 20. Analytical Methods for the Estimation of Levothyroxine and Levothyroxine Sodium in Pharmaceutical Formulations – A Review | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 21. Stability indicating validated HPLC method for quantification of levothyroxine with eight degradation peaks in the presence of excipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Pharmaceutical Studies of Levothyroxine Sodium Hydrate Suppository Provided as a Hospital Preparation [jstage.jst.go.jp]
- 23. In vitro dissolution and in vivo bioavailability of commercial levothyroxine sodium tablets in the hypothyroid dog model - PubMed [pubmed.ncbi.nlm.nih.gov]
